molecular formula C17H18F2N2O3S B2955558 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797129-81-7

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No. B2955558
CAS RN: 1797129-81-7
M. Wt: 368.4
InChI Key: MFDMTXLBYWKALI-UHFFFAOYSA-N
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Description

“2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would include this piperidine ring, along with additional functional groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The specific reactions for “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would depend on its specific structure. As a piperidine derivative, it would share some properties with other compounds in this class .

Scientific Research Applications

Pharmaceutical Drug Development

The compound is a derivative of piperidine, which is a key building block in pharmaceuticals. Piperidine derivatives are present in more than twenty classes of drugs, including analgesics, antipsychotics, and antihistamines . The specific structure of this compound suggests potential use in the development of new therapeutic agents that could interact with biological targets such as enzymes or receptors.

Synthesis of Enantiomerically Enriched Compounds

Piperidine derivatives can be used to synthesize enantiomerically enriched compounds, which are crucial for creating drugs with fewer side effects and more targeted action . The difluorophenyl group in the compound may enhance the binding affinity to certain biological targets, making it valuable for this application.

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems can vary widely, depending on their specific structure and the biological target. They are present in more than twenty classes of pharmaceuticals, indicating a wide range of possible mechanisms .

Future Directions

The future directions for research on “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” and other piperidine derivatives could include the development of new synthesis methods, the exploration of new biological targets, and the design of new drugs based on these compounds .

properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-12-4-2-7-16(20-12)24-13-8-10-21(11-9-13)25(22,23)17-14(18)5-3-6-15(17)19/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDMTXLBYWKALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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